3-Fluoro-4-(propane-2-sulfonyl)aniline
Overview
Description
3-Fluoro-4-(propane-2-sulfonyl)aniline is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a sulfonyl group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propane-2-sulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a fluorobenzene derivative, followed by reduction to form the corresponding aniline. The sulfonyl group is then introduced through a sulfonation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propane-2-sulfonyl)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of the nitro group can produce various amine derivatives .
Scientific Research Applications
3-Fluoro-4-(propane-2-sulfonyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propane-2-sulfonyl)aniline involves its interaction with various molecular targets and pathways. The fluorine atom and sulfonyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Fluoro-4-(propane-2-sulfonyl)aniline include:
- 3-Fluoro-4-(methylsulfonyl)aniline
- 3-Fluoro-4-(ethylsulfonyl)aniline
- 3-Fluoro-4-(butane-2-sulfonyl)aniline
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the fluorine atom and the propane-2-sulfonyl group. This unique structure imparts distinct chemical and physical properties, such as reactivity and solubility, which can be advantageous in certain applications .
Properties
IUPAC Name |
3-fluoro-4-propan-2-ylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQBMXCCQWNAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.